N-(1,3-dioxoisoindolin-5-yl)-3-((4-methoxyphenyl)thio)propanamide
Übersicht
Beschreibung
N-(1,3-dioxoisoindolin-5-yl)-3-((4-methoxyphenyl)thio)propanamide, commonly known as MLN4924, is a small molecule inhibitor that has been extensively studied in recent years for its potential therapeutic applications. This compound belongs to the class of NEDD8-activating enzyme (NAE) inhibitors, which have shown promising results in the treatment of various types of cancer.
Wirkmechanismus
MLN4924 exerts its anti-cancer effects by inhibiting the activity of N-(1,3-dioxoisoindolin-5-yl)-3-((4-methoxyphenyl)thio)propanamide, which leads to the accumulation of NEDD8-conjugated proteins. This, in turn, results in the activation of the cullin-RING E3 ubiquitin ligases (CRLs), which are responsible for the degradation of various proteins involved in cell cycle progression, DNA repair, and apoptosis. The inhibition of N-(1,3-dioxoisoindolin-5-yl)-3-((4-methoxyphenyl)thio)propanamide activity by MLN4924 leads to the accumulation of these proteins, which ultimately results in cell death.
Biochemical and Physiological Effects:
MLN4924 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of N-(1,3-dioxoisoindolin-5-yl)-3-((4-methoxyphenyl)thio)propanamide. In addition, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting DNA repair. Furthermore, MLN4924 has been shown to have anti-inflammatory effects by inhibiting the activity of the NLRP3 inflammasome.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MLN4924 is its specificity for N-(1,3-dioxoisoindolin-5-yl)-3-((4-methoxyphenyl)thio)propanamide. This allows for the selective inhibition of the ubiquitin-proteasome system, which is critical for the regulation of various cellular processes. However, one of the limitations of MLN4924 is its toxicity, which can limit its use in vivo. In addition, MLN4924 has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of MLN4924. One area of research is the development of more potent and selective N-(1,3-dioxoisoindolin-5-yl)-3-((4-methoxyphenyl)thio)propanamide inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(1,3-dioxoisoindolin-5-yl)-3-((4-methoxyphenyl)thio)propanamide inhibitors. Furthermore, the combination of N-(1,3-dioxoisoindolin-5-yl)-3-((4-methoxyphenyl)thio)propanamide inhibitors with other anti-cancer agents is an area of active research, as it may enhance the efficacy of these agents. Finally, the development of new delivery systems for MLN4924 may improve its pharmacokinetic properties and reduce its toxicity in vivo.
Conclusion:
In conclusion, MLN4924 is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. Its mechanism of action involves the inhibition of N-(1,3-dioxoisoindolin-5-yl)-3-((4-methoxyphenyl)thio)propanamide activity, which leads to the accumulation of NEDD8-conjugated proteins and ultimately results in cell death. While MLN4924 has several advantages as a research tool, it also has limitations that must be considered. Nevertheless, the study of MLN4924 and other N-(1,3-dioxoisoindolin-5-yl)-3-((4-methoxyphenyl)thio)propanamide inhibitors is an area of active research that holds great promise for the development of new cancer therapies.
Wissenschaftliche Forschungsanwendungen
MLN4924 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of N-(1,3-dioxoisoindolin-5-yl)-3-((4-methoxyphenyl)thio)propanamide, which is a critical component of the ubiquitin-proteasome system. This system plays a crucial role in the regulation of various cellular processes, including cell cycle progression, DNA repair, and apoptosis.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-(4-methoxyphenyl)sulfanylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-24-12-3-5-13(6-4-12)25-9-8-16(21)19-11-2-7-14-15(10-11)18(23)20-17(14)22/h2-7,10H,8-9H2,1H3,(H,19,21)(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEQQXQCLDHLLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-3-((4-methoxyphenyl)thio)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.